Pyrazine, 3-chloro-5-(dichloromethyl)-2-methoxy-
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name 3-chloro-5-(dichloromethyl)-2-methoxypyrazine reflects its pyrazine backbone substituted at positions 2, 3, and 5. The pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) bears:
- A methoxy group (-OCH₃) at position 2
- A chlorine atom (-Cl) at position 3
- A dichloromethyl group (-CCl₂H) at position 5
The structural formula is represented as follows:
OCH₃
│
Cl─N─C─N─CCl₂H
│
Cl
The SMILES notation COC1=NC=C(N=C1Cl)C(Cl)Cl encodes this structure, specifying the methoxy group (CO), chlorine substituents, and branching of the dichloromethyl moiety. The InChIKey QMGUSHIZVYNVKJ-UHFFFAOYSA-N provides a unique hashed identifier for computational referencing.
CAS Registry Number and Alternative Chemical Identifiers
This compound is unambiguously identified by its CAS Registry Number 73972-63-1 , assigned by the Chemical Abstracts Service. Additional identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| DSSTox Substance ID | DTXSID50224719 | PubChem |
| RTECS Number | UQ2460000 | RTECS |
| Nikkaji Number | J113.397G | PubChem |
| Wikidata ID | Q83103393 | PubChem |
These cross-referenced identifiers ensure precise tracking across toxicological, regulatory, and research contexts.
Molecular Formula and Weight Validation
The molecular formula C₆H₅Cl₃N₂O derives from its pyrazine core (C₄H₄N₂) modified by:
- One methoxy group (+CH₃O)
- Two additional chlorine atoms (+2Cl)
- One dichloromethyl group (+CCl₂H)
Empirical validation confirms the molecular weight as 227.5 g/mol . This aligns with theoretical calculations:
- Carbon (6 × 12.01) = 72.06
- Hydrogen (5 × 1.01) = 5.05
- Chlorine (3 × 35.45) = 106.35
- Nitrogen (2 × 14.01) = 28.02
- Oxygen (1 × 16.00) = 16.00
Total = 227.48 g/mol (rounded to 227.5 g/mol).
Synonymous Designations in Chemical Databases
The compound is cataloged under multiple synonymous names, including:
Properties
CAS No. |
73972-63-1 |
|---|---|
Molecular Formula |
C6H5Cl3N2O |
Molecular Weight |
227.5 g/mol |
IUPAC Name |
3-chloro-5-(dichloromethyl)-2-methoxypyrazine |
InChI |
InChI=1S/C6H5Cl3N2O/c1-12-6-5(9)11-3(2-10-6)4(7)8/h2,4H,1H3 |
InChI Key |
QMGUSHIZVYNVKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N=C1Cl)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(dichloromethyl)-2-methoxypyrazine typically involves the chlorination of a suitable pyrazine precursor. One common method is the reaction of 2-methoxypyrazine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the pyrazine ring.
Industrial Production Methods
In an industrial setting, the production of 3-chloro-5-(dichloromethyl)-2-methoxypyrazine can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(dichloromethyl)-2-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, sodium ethoxide, and other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, sodium ethoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Pyrazine oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
Applications in Agriculture
-
Pesticidal Activity :
- Pyrazine derivatives have been extensively studied for their effectiveness as pesticides. Research indicates that the chlorinated pyrazines exhibit significant insecticidal properties. For example, a patent describes the synthesis of various chlorinated pyrazines and their application as pesticides against agricultural pests .
- Table 1: Efficacy of Pyrazine Derivatives as Pesticides
Compound Name Target Pest Efficacy (%) 3-chloro-5-(dichloromethyl)-2-methoxy-pyrazine Aphids 85 2-chloro-3-dichloromethylpyrazine Leafhoppers 90 2-chloro-6-(trichloromethyl)pyrazine Caterpillars 80 - Synthesis and Application :
Pharmaceutical Applications
-
Medicinal Chemistry :
Action Type Description Anticancer Inhibits tumor growth in specific cancer types Anti-inflammatory Reduces inflammation markers in animal models Analgesic Provides pain relief comparable to standard analgesics -
Case Studies :
- A study demonstrated that certain pyrazine derivatives, including those similar to 3-chloro-5-(dichloromethyl)-2-methoxy-, showed promising results in preclinical trials for treating conditions such as chronic pain and inflammation . The efficacy was measured through various biochemical assays and animal models.
Mechanism of Action
The mechanism of action of 3-chloro-5-(dichloromethyl)-2-methoxypyrazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazine Derivatives
Structural Analogues and Substituent Effects
The target compound’s unique substituent profile can be compared to the following analogues:
Pyrazine, 2-Chloro-3-Methoxy-5-(2-Methylpropyl)- (CAS 870544-17-5)
- Substituents : Chloro (position 2), methoxy (position 3), and 2-methylpropyl (position 5).
- Key Differences : The 2-methylpropyl group at position 5 is less electronegative than dichloromethyl, reducing electrophilic reactivity. The shifted positions of chloro and methoxy groups may alter steric and electronic interactions.
- Applications : Likely used in flavor/fragrance industries due to alkyl groups contributing to nutty or roasted aromas .
2-Methoxy-3-Isopropylpyrazine
- Substituents : Methoxy (position 2), isopropyl (position 3).
- Key Differences : Lacks halogenation at position 5; the isopropyl group enhances volatility and aroma. Isomers (e.g., 2-methoxy-5-isopropylpyrazine) exhibit similar olfactory properties but differ in substituent placement .
- Applications: Widely used in food flavoring for nutty or earthy notes .
2-Chloro-5-(2-Methoxyethoxy)Pyrazine (CAS 1378684-12-8)
- Substituents : Chloro (position 2), 2-methoxyethoxy (position 5).
- Key Differences : The ether-linked substituent at position 5 increases polarity and solubility in polar solvents compared to dichloromethyl. The chloro group at position 2 may direct reactivity differently.
- Applications: Potential intermediate in medicinal chemistry due to its polar substituent .
Data Table: Comparative Analysis of Key Pyrazine Derivatives
Biological Activity
Pyrazine, 3-chloro-5-(dichloromethyl)-2-methoxy- is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Synthesis
The synthesis of 3-chloro-5-(dichloromethyl)-2-methoxypyrazine typically involves chlorination of a suitable pyrazine precursor. A common method is the reaction of 2-methoxypyrazine with chlorine gas in the presence of a catalyst like iron(III) chloride. The reaction conditions are carefully controlled to ensure selective chlorination at the desired positions on the pyrazine ring.
Biological Properties
Research indicates that 3-chloro-5-(dichloromethyl)-2-methoxy- exhibits several noteworthy biological activities:
- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties against various pathogens. Studies suggest that the presence of chlorine atoms enhances its antibacterial efficacy .
- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties, making it a candidate for further investigation in cancer treatment.
Table 1: Biological Activities of 3-chloro-5-(dichloromethyl)-2-methoxy-
The mechanism by which 3-chloro-5-(dichloromethyl)-2-methoxy- exerts its biological effects involves interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and biological context being studied.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of small molecular weight compounds, including 3-chloro-5-(dichloromethyl)-2-methoxy-, against pathogens such as Salmonella typhimurium and Pseudomonas aeruginosa. The results highlighted significant antimicrobial effects, supporting its potential use in developing new antimicrobial agents .
- Anticancer Research : Another investigation focused on the anticancer properties of this compound, demonstrating its ability to inhibit cell proliferation in various cancer cell lines. The study provided insights into its potential as a lead compound for drug development in oncology .
Comparison with Similar Compounds
3-chloro-5-(dichloromethyl)-2-methoxy- can be compared with other pyrazine derivatives to understand its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-chloro-5-(dichloromethyl)-2-pyrazinecarbonitrile | Nitrile group instead of methoxy | Antimicrobial |
| 3-chloro-5-methyl-2-pyrazinecarboxylic acid | Carboxylic acid group | Moderate antibacterial activity |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-chloro-5-(dichloromethyl)-2-methoxypyrazine, and how can intermediates be characterized?
- Methodology : A multi-step synthesis involves cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form pyrazine derivatives. Key intermediates include hydrazide precursors, which are cyclized to oxadiazole or pyrazoline scaffolds. For example, chloral derivatives can be electrochemically reduced to dichlorovinyl intermediates before hydrazine treatment .
- Characterization : Use IR spectroscopy to confirm functional groups (e.g., C-Cl stretches at ~750 cm⁻¹), NMR (¹H/¹³C) for substituent positioning, and mass spectrometry for molecular weight validation.
Q. How do steric and electronic effects influence the reactivity of the dichloromethyl group in pyrazine derivatives?
- Analysis : The dichloromethyl group introduces steric hindrance and electron-withdrawing effects, impacting nucleophilic substitution reactions. Computational studies (e.g., DFT) can model charge distribution, showing increased electrophilicity at the pyrazine ring’s nitrogen sites. Experimental data from cyclic voltammetry may reveal redox activity linked to the dichloromethyl moiety .
Advanced Research Questions
Q. What electronic properties arise from the conjugation of pyrazine with dichloromethyl and methoxy groups, and how do they affect material applications?
- Findings : The methoxy group donates electron density via resonance, while dichloromethyl withdraws it, creating a polarized π-system. This enhances electrical conductivity in coordination polymers (e.g., CrCl₂(pyrazine)₂ shows σ ≈ 10⁻² S/cm) and stabilizes magnetic coupling (ferrimagnetic ordering below 55 K) .
- Table : Key Electronic Properties
| Property | Value/Observation | Reference |
|---|---|---|
| Conductivity (Cr complex) | 10⁻² S/cm | |
| Magnetic Ordering Temp | 55 K (ferrimagnetic) | |
| Redox Activity | Electron transfer to ligands |
Q. How can computational models resolve discrepancies in experimental data on pyrazine-based coordination polymers?
- Approach : Molecular dynamics (MD) and Monte Carlo (MC) simulations predict guest-host interactions in metal-organic frameworks (MOFs). For example, staggered pyrazine orientations (60° offset) in MOFs stabilize high-spin states, reconciling conflicting magnetization vs. temperature data .
- Contradiction Resolution : Conflicting NMR results on guest exchange kinetics (fast vs. slow) can be addressed by variable-temperature studies, showing temperature-dependent binding dynamics .
Q. What factors govern the phosphorescence quenching of pyrazine derivatives near metallic surfaces?
- Mechanism : Energy transfer to metals (e.g., Ag, Ni) follows CPS theory, where dipole-surface interactions reduce phosphorescence lifetimes. For pyrazine adsorbed 3 Å above Ag, the lifetime decreases from ~1 ms (isolated) to <100 μs due to non-radiative decay. Distance-dependent quenching is modeled using ellipsometric data (ε(Ag) = 3.6 + 0.15i at 3800 Å) .
Methodological Challenges
Q. How can researchers mitigate pyrazine degradation during synthetic or application processes?
- Strategies :
- Avoid prolonged heating above 150°C to prevent decomposition of the dichloromethyl group.
- Use inert atmospheres (N₂/Ar) during electrochemical reductions to stabilize reactive intermediates .
- Add antioxidants (e.g., BHT) in solvent systems to inhibit radical-mediated degradation .
Data-Driven Insights
Q. Why do pyrazine derivatives exhibit conflicting bioactivity results in structure-activity relationship (SAR) studies?
- Root Cause : Variability in substituent positioning (e.g., methoxy vs. chloro groups) alters binding affinities. For example, 3-chloro-5H-pyrrolo[2,3-b]pyrazine shows divergent enzyme inhibition due to steric clashes in active sites .
- Validation : Co-crystallization studies (e.g., X-ray with protein targets) and molecular docking (software: MOE) can resolve SAR ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
